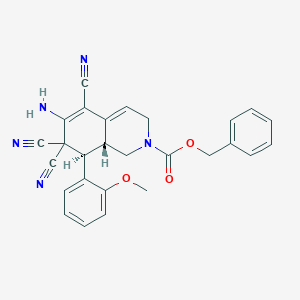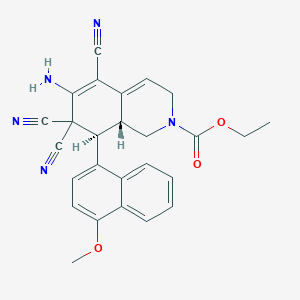![molecular formula C18H20N4OS B459518 4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile](/img/structure/B459518.png)
4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile is a complex organic compound with a unique spirocyclic structure. This compound is part of the spiropyran family, known for their photochromic properties, which means they can change color when exposed to light. These properties make them valuable in various scientific and industrial applications.
準備方法
The synthesis of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and various substituted benzaldehydes.
Reaction Conditions: The reaction typically involves condensation reactions under acidic or basic conditions, followed by cyclization to form the spirocyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted and functionalized derivatives of the original compound.
科学的研究の応用
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a photochromic switch in molecular devices and sensors due to its ability to change color upon exposure to light.
Biology: In biological research, it is used to study cellular processes and as a probe for detecting specific biomolecules.
Industry: Industrial applications include its use in the development of smart materials and coatings that respond to environmental changes.
作用機序
The mechanism of action of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves its photochromic properties. When exposed to light, the compound undergoes a reversible transformation between its spiro and merocyanine forms. This transformation involves the breaking and forming of chemical bonds, leading to a change in the compound’s color and other properties. The molecular targets and pathways involved in this process include interactions with light-sensitive receptors and changes in the electronic structure of the compound.
類似化合物との比較
Similar compounds to 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile include other spiropyrans and spirooxazines. These compounds share the spirocyclic structure and photochromic properties but differ in their specific substituents and functional groups. The uniqueness of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile lies in its specific combination of functional groups, which confer unique properties and reactivity compared to other similar compounds.
特性
分子式 |
C18H20N4OS |
|---|---|
分子量 |
340.4g/mol |
IUPAC名 |
4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile |
InChI |
InChI=1S/C18H20N4OS/c1-10-8-11(2)21-17-13(10)14-15(24-17)18(4-6-22(3)7-5-18)12(9-19)16(20)23-14/h8H,4-7,20H2,1-3H3 |
InChIキー |
KWFARPPNUAYWOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C)C(=C(O3)N)C#N)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C)C(=C(O3)N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B459435.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B459436.png)


![methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B459443.png)
![4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B459445.png)
![6-Amino-4-(4-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459446.png)
![6-Amino-4-(4-methoxy-1-naphthyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459447.png)

![6-Amino-4-[4-(methyloxy)naphthalen-1-yl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459449.png)
![6-Amino-4-(4-methoxy-1-naphthyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459451.png)

![2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B459455.png)
![6-Amino-3-tert-butyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459456.png)
